molecular formula C18H25N3O2S3 B360295 11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene CAS No. 903590-81-8

11,11-Dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B360295
CAS No.: 903590-81-8
M. Wt: 411.6g/mol
InChI Key: GZDZFFVXAQZPJP-UHFFFAOYSA-N
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Description

“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrano ring: This step may involve the use of reagents like dihydropyran.

    Functionalization with methylsulfanyl and morpholinyl groups: These steps involve nucleophilic substitution reactions using reagents like methylthiol and morpholine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.

    Control of temperature and pressure: Precise control of reaction conditions is crucial for achieving high yields.

Chemical Reactions Analysis

Types of Reactions

“7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of certain functional groups can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its unique structure could interact with specific biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-piperidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine
  • 7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-pyrrolidinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine

Uniqueness

The uniqueness of “7,7-dimethyl-2-(methylsulfanyl)-4-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidine” lies in its specific functional groups and their arrangement. The presence of the morpholinyl group, in particular, may confer unique biological activities compared to similar compounds with different substituents.

Properties

CAS No.

903590-81-8

Molecular Formula

C18H25N3O2S3

Molecular Weight

411.6g/mol

IUPAC Name

11,11-dimethyl-4-methylsulfanyl-6-(2-morpholin-4-ylethylsulfanyl)-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C18H25N3O2S3/c1-18(2)10-13-12(11-23-18)14-15(26-13)16(20-17(19-14)24-3)25-9-6-21-4-7-22-8-5-21/h4-11H2,1-3H3

InChI Key

GZDZFFVXAQZPJP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C

Canonical SMILES

CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCCN4CCOCC4)C

Origin of Product

United States

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